molecular formula C6H9NO2 B13643138 3-Methyl-2H-azirine-2-carboxylic acid ethyl ester

3-Methyl-2H-azirine-2-carboxylic acid ethyl ester

Cat. No.: B13643138
M. Wt: 127.14 g/mol
InChI Key: ZMBABEKQNCEQRV-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2H-azirine-2-carboxylate is a heterocyclic organic compound that belongs to the class of azirines Azirines are three-membered nitrogen-containing rings that are known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-2H-azirine-2-carboxylate can be synthesized through several methods. One common approach involves the isomerization of 5-chloroisoxazoles to azirine-2-carbonyl chlorides, followed by hydrolysis . Another method includes the electrochemical iodine-mediated oxidation of enamino-esters to 2H-azirine-2-carboxylates . These methods typically require specific catalysts and reaction conditions to achieve high yields.

Industrial Production Methods: While detailed industrial production methods for ethyl 3-methyl-2H-azirine-2-carboxylate are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of catalysts such as iron(II) chloride and iodine in controlled environments ensures efficient production.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2H-azirine-2-carboxylate involves its high reactivity due to ring strain. This reactivity allows it to interact with various molecular targets, including nucleophiles and electrophiles. The compound’s ability to undergo ring-opening reactions makes it an effective alkylating agent, which is crucial in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to ethyl 3-methyl-2H-azirine-2-carboxylate include azirinomycin, dysidazirine, and other 2H-azirine-2-carboxylic acids . These compounds share the azirine ring structure but differ in their substituents and biological activities.

Uniqueness: Ethyl 3-methyl-2H-azirine-2-carboxylate is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its methyl and ethyl groups enhance its stability and make it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

ethyl 3-methyl-2H-azirine-2-carboxylate

InChI

InChI=1S/C6H9NO2/c1-3-9-6(8)5-4(2)7-5/h5H,3H2,1-2H3

InChI Key

ZMBABEKQNCEQRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=N1)C

Origin of Product

United States

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